cortistatin C cortistatin C Cortistatin C is a member of the class of cortistatins that is cortistatin A in which the hydrogens at position 16 have been replaced by an oxo group. It is a member of cortistatins, a diol, a cyclic ketone and a secondary alcohol. It derives from a cortistatin B.
Brand Name: Vulcanchem
CAS No.: 882976-97-8
VCID: VC1863805
InChI: InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1
SMILES: CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O
Molecular Formula: C30H34N2O4
Molecular Weight: 486.6 g/mol

cortistatin C

CAS No.: 882976-97-8

Cat. No.: VC1863805

Molecular Formula: C30H34N2O4

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

cortistatin C - 882976-97-8

Specification

CAS No. 882976-97-8
Molecular Formula C30H34N2O4
Molecular Weight 486.6 g/mol
IUPAC Name (1S,2R,5S,6S,12R,13R,14S,16R)-14-(dimethylamino)-12,13-dihydroxy-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-8,10-dien-4-one
Standard InChI InChI=1S/C30H34N2O4/c1-28-8-6-20-13-21-26(34)27(35)22(32(2)3)15-29(21)9-10-30(20,36-29)24(28)14-23(33)25(28)18-5-4-17-7-11-31-16-19(17)12-18/h4-7,11-13,16,22,24-27,34-35H,8-10,14-15H2,1-3H3/t22-,24+,25-,26+,27+,28-,29+,30+/m0/s1
Standard InChI Key WMKCSKJMIPEVOG-HIGLSOHYSA-N
Isomeric SMILES C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC(=O)[C@@H]2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O
SMILES CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O
Canonical SMILES CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC(=O)C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O

Introduction

Discovery and Isolation of Cortistatin C

Cortistatin C was first isolated alongside cortistatins A, B, and D from the Indonesian marine sponge Corticium simplex. The discovery was made through bioassay-guided separation of the sponge's extract, which led to the identification of these unusual rearranged steroidal structures . The isolation and characterization of cortistatin C represented a significant advancement in natural product chemistry, expanding our understanding of marine-derived bioactive compounds.

The structural elucidation of cortistatin C was accomplished through comprehensive analysis of high-resolution mass spectrometry data (HRESI-TOF MS) in combination with detailed interpretation of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy data . The relative configuration of stereogenic centers was determined based on observed correlations in Nuclear Overhauser Effect Spectroscopy (NOESY) spectra and the measurement of coupling constants between protons of stereogenic carbons .

Chemical Structure and Properties of Cortistatin C

Cortistatin C (designated as compound 5 in the literature) features the distinctive rearranged steroidal cortistatin core that characterizes this family of natural products . The molecular architecture of cortistatin C differs from traditional steroids through several structural modifications, contributing to its unique biological profile.

The structural determination of cortistatin C involved extensive spectroscopic analysis, particularly NMR and mass spectrometry techniques. While the cortistatin family shares a common structural framework, each member possesses distinct functional groups and stereochemical arrangements that influence their biological activities and physicochemical properties .

Structural Features of Cortistatin C

Cortistatin C belongs to the stigmastane-type steroidal alkaloids, characterized by a complex ring system with multiple stereogenic centers. The relative configuration of these stereogenic centers plays a crucial role in determining the three-dimensional shape of the molecule and, consequently, its biological interactions .

Comparative Analysis with Other Cortistatin Derivatives

Cortistatin C is part of a larger family of cortistatin derivatives, each with unique structural features and biological activities. Understanding the relationships between these compounds can provide valuable insights into structure-activity relationships and guide the development of synthetic analogues with enhanced properties.

Structural Comparison of Cortistatin Derivatives

The cortistatin family includes members designated as cortistatins A through L, each characterized by specific structural modifications to the core framework. Cortistatins A-D (compounds 3-6) were the first to be isolated and characterized, followed by cortistatins E-H (compounds 7-10) and later cortistatins J-L (compounds 11-13) .

Cortistatin DerivativeTypeNotable Structural FeaturesYear Reported
Cortistatin A (3)Stigmastane-typeRearranged steroidal core, confirmed by crystallographic dataFirst reported
Cortistatin B (4)Stigmastane-typeStructural variation of the cortistatin coreFirst reported
Cortistatin C (5)Stigmastane-typeUnique arrangement of functional groupsFirst reported
Cortistatin D (6)Stigmastane-typeDistinct stereochemistryFirst reported
Cortistatins E-H (7-10)Stigmastane-typeIsolated from the same Indonesian marine sponge2nd isolation
Cortistatins J-L (11-13)Androstane-typeDifferent steroidal core type2007

Future Research Directions

The study of cortistatin C and related compounds represents an active area of research with significant potential for future developments. Several promising directions for future investigation include:

Structure-Based Design of Cortistatin Analogues

Recent studies have demonstrated the feasibility of structure-based design approaches for developing cortistatin analogues with enhanced stability and improved immunoregulatory properties. Research has shown that introducing non-native amino acids at specific positions can improve the stability of cortistatin while maintaining or enhancing its biological activities . Similar approaches could be applied to cortistatin C to develop derivatives with optimized properties.

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